[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate
CAS No.: 1452488-41-3
Cat. No.: VC2683916
Molecular Formula: C6H20Cl2N2O3
Molecular Weight: 239.14 g/mol
* For research use only. Not for human or veterinary use.
![[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate - 1452488-41-3](/images/structure/VC2683916.png)
Specification
CAS No. | 1452488-41-3 |
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Molecular Formula | C6H20Cl2N2O3 |
Molecular Weight | 239.14 g/mol |
IUPAC Name | 2-(oxazinan-2-yl)ethanamine;dihydrate;dihydrochloride |
Standard InChI | InChI=1S/C6H14N2O.2ClH.2H2O/c7-3-5-8-4-1-2-6-9-8;;;;/h1-7H2;2*1H;2*1H2 |
Standard InChI Key | FVHRQBJSMZAZDJ-UHFFFAOYSA-N |
SMILES | C1CCON(C1)CCN.O.O.Cl.Cl |
Canonical SMILES | C1CCON(C1)CCN.O.O.Cl.Cl |
Introduction
Chemical Structure and Properties
[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate contains a six-membered 1,2-oxazinan heterocyclic ring with an ethylamine substituent at the 2-position. The compound exists as a dihydrochloride salt with two molecules of water of crystallization. The core 1,2-oxazinan structure is characterized by a six-membered ring containing both oxygen and nitrogen atoms in the 1,2-positions, creating a heterocyclic system with unique electronic and structural properties. This arrangement likely influences the compound's reactivity, stability, and potential biological interactions through hydrogen bonding and other non-covalent interactions.
The structural characteristics can be compared to other heterocyclic systems containing nitrogen and oxygen. The spatial arrangement of the ethylamine substituent at the 2-position may confer specific three-dimensional properties that could be relevant for biological activity or chemical reactivity. The presence of two hydrochloric acid molecules as counterions and two water molecules in the crystal structure typically influences solubility, crystallinity, and stability parameters.
Structural Comparison with Related Compounds
Table 1: Structural Comparison of [2-(1,2-Oxazinan-2-yl)ethyl]amine with Related Heterocyclic Systems
Feature | [2-(1,2-Oxazinan-2-yl)ethyl]amine | Oxazoline Derivatives | Quinacrine Derivatives |
---|---|---|---|
Ring Size | Six-membered | Five-membered | Tricyclic system |
Heteroatoms | O, N in 1,2-positions | O, N in 1,3-positions | Multiple N atoms |
Functional Groups | Terminal amine | Various (ester, alkyl) | Multiple functional groups |
Salt Form | Dihydrochloride dihydrate | Various | Dihydrochloride dihydrate |
Conformational Flexibility | Moderate | Low to moderate | Low |
Physicochemical Properties
The physicochemical properties of [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate can be estimated based on its structure and comparison with similar compounds. These properties are crucial for understanding its potential applications and handling requirements.
Solubility and Stability
As a dihydrochloride salt with water of crystallization, the compound is expected to exhibit good solubility in polar solvents such as water, methanol, and ethanol. The presence of the dihydrate form suggests that it has a stable crystal structure with water molecules integrated into the crystal lattice. This characteristic often improves shelf stability but may require controlled storage conditions to maintain the hydration state.
Predicted Physical Properties
Table 2: Predicted Physicochemical Properties of [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate
The melting point prediction draws from comparison with other dihydrochloride dihydrate salts, such as Quinacrine Dihydrochloride Dihydrate, which has a reported melting point of 247 °C .
Some heterocyclic compounds containing amine functionalities have shown potential as inhibitors of carbonic anhydrase II (hCA II), with IC₅₀ values as low as 0.0514 μM for certain derivatives . This suggests potential applications in conditions where carbonic anhydrase inhibition is therapeutically beneficial.
Research Status and Future Directions
Structure-Activity Relationship Studies
Future research could focus on developing structure-activity relationship (SAR) studies for this compound and its derivatives. Such studies would explore how modifications to the core structure affect biological activities and physicochemical properties. For instance, the employment of 3D-QSAR in combination with molecular docking has been useful in exploring SARs for series of aminobenzoic acid derivatives with enzyme inhibition potency .
Synthetic Methodology Development
The development of efficient and selective synthetic methodologies for the 1,2-oxazinan ring system represents another important research direction. Current approaches for related heterocycles, such as the microwave-assisted synthesis described for oxazoline derivatives, could serve as starting points for methodology development . These methods could be optimized for scale-up and industrial applications.
Biological Evaluation
Comprehensive biological evaluation of [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate would be valuable to determine its potential therapeutic applications. This could include:
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Enzyme inhibition assays (AChE, BChE, carbonic anhydrase)
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Antimicrobial activity screening
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Cytotoxicity studies against various cell lines
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In vivo pharmacokinetic and pharmacodynamic studies
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